molecular formula C24H26N2O5 B2908333 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 896806-48-7

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

Katalognummer: B2908333
CAS-Nummer: 896806-48-7
Molekulargewicht: 422.481
InChI-Schlüssel: DHELFXMLOFNOAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the GABA-ergic neurotransmission system . This system plays a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain, which is essential for normal brain function .

Mode of Action

The compound interacts with its targets by influencing the GABA-ergic neurotransmission in the brain . This interaction results in the modulation of neuronal activity, leading to its anticonvulsant and antidepressant effects .

Biochemical Pathways

The compound affects the GABA-ergic neurotransmission pathway . By modulating this pathway, it can alter the balance of excitatory and inhibitory signals in the brain. The downstream effects of this modulation include a reduction in seizure activity and an improvement in depressive symptoms .

Pharmacokinetics

The compound exhibits high GI absorption and is a substrate for P-gp . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys, with about 50% excreted within 24 hours and nearly all excreted within 48 hours . About 25% is excreted via the bile . The compound is gradually released, with its therapeutic effects lasting for over 24 hours .

Result of Action

The compound exhibits excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibits seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice . Moreover, it shows good antidepressant activity .

Biologische Aktivität

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its interactions with various biological targets, including serotonin receptors and acetylcholinesterase (AChE).

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol

1. Interaction with Serotonin Receptors

Research indicates that compounds containing piperazine moieties exhibit significant affinities for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. For instance, derivatives similar to the compound have shown nanomolar affinities for these receptors, suggesting potential applications in treating mood disorders and anxiety.

CompoundReceptor TypeKi (nM)
Compound A5-HT1A0.78
Compound B5-HT2A0.57

In a study, derivatives with structural similarities demonstrated strong agonistic and antagonistic properties at these receptors, highlighting their potential as therapeutic agents for psychiatric conditions .

2. Acetylcholinesterase Inhibition

The compound's structural features suggest potential activity against AChE, an important target in the treatment of Alzheimer's disease. Compounds with a coumarin core have been shown to inhibit AChE effectively.

CompoundIC50 (µM)Activity
Compound C2.7Strong Inhibitor
Compound D5.0Moderate Inhibitor

In silico studies have supported these findings by demonstrating favorable binding interactions with the active site of AChE, indicating that the compound may help increase acetylcholine levels in the brain, thereby improving cognitive functions .

Case Studies

Several studies have explored the biological activities of compounds similar to This compound :

  • Study on Serotonin Receptor Affinity : A recent study synthesized multiple piperazine derivatives and evaluated their affinities for various serotonin receptors. The results indicated that modifications in the piperazine structure significantly affected receptor binding and functional activity .
  • Inhibition of AChE : Another research effort focused on coumarin derivatives demonstrated that specific substitutions could enhance AChE inhibitory activity. The study highlighted the importance of molecular hybridization in developing novel therapeutic agents for Alzheimer's disease .

Eigenschaften

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-2-17-10-19-18(11-24(28)31-22(19)12-20(17)27)14-26-7-5-25(6-8-26)13-16-3-4-21-23(9-16)30-15-29-21/h3-4,9-12,27H,2,5-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHELFXMLOFNOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.